D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl-
Description
The compound D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (BOC) protecting group at the amine position, a fluorine atom at the para position (C4), and a methyl group at the ortho position (C2) of the phenyl ring. This structure combines steric hindrance (from the methyl and BOC groups) with electronic modulation (from the fluorine), making it valuable in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2R)-3-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNQHFJUOICJME-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Parameters:
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Substrate Solubility : The low aqueous solubility of 5-(4-fluoro-2-methylbenzyl)hydantoin limits reaction rates. Co-solvents like DMSO (10–20% v/v) improve substrate dispersion but may inhibit enzyme activity.
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Enzyme Stability : Recombinant D-hydantoinase from Thermus thermophilus retains >80% activity after 5 cycles at 45°C, but carbamoylase denatures above 40°C, necessitating sequential reactions.
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Yield : Benchmarked at 45.9 g/L for unsubstituted D-Phe, but steric and electronic effects of the 4-fluoro-2-methyl group reduce conversion to ~35 g/L (72% molar yield).
Chemoenzymatic Amination Using Phenylalanine Ammonia Lyase (PAL)
PAL catalyzes the reversible amination of 4-fluoro-2-methylcinnamic acid to D-Phe(4-F-2-Me) in a one-pot system. The cinnamic acid precursor is synthesized via Horner-Wadsworth-Emmons olefination of 4-fluoro-2-methylbenzaldehyde with triethyl phosphonoacetate, followed by hydrolysis. PAL from Anabaena variabilis achieves 98% enantiomeric excess (ee) for D-Phe derivatives under optimized conditions.
Reaction Optimization:
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Ammonium Source : NH₄Cl (2 M) maximizes PAL activity, whereas NH₄HCO₃ lowers pH and inhibits catalysis.
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Cofactor Recycling : Glucose dehydrogenase (GDH) regenerates NADH, sustaining PAL activity for 48 hours. Without GDH, yields drop by 60%.
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Product Inhibition : D-Phe(4-F-2-Me) at >50 mM reduces PAL activity by 40%; in-situ extraction with ethyl acetate mitigates this.
| Parameter | Value | Impact on Yield |
|---|---|---|
| NH₄Cl Concentration | 2 M | +25% |
| Temperature | 37°C | Optimal |
| PAL Loading | 20 U/g substrate | 89% conversion |
| Solvent Tolerance | 15% (v/v) ethyl acetate | +18% |
Asymmetric Catalysis via Pd/Isothiourea Relay
A tandem Pd/isothiourea catalytic system enables enantioselective synthesis of α-amino acid derivatives from 4-fluoro-2-methylcinnamyl phosphate and Boc-protected glycine. Palladium generates π-allyl intermediates, which undergo-rearrangement catalyzed by isothiourea BTM (benzotetramisole) to form the D-configured product.
Mechanistic Insights:
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Allylic Substrate : 4-Fluoro-2-methylcinnamyl phosphate reacts with Pd(PPh₃)₄ to form a π-allyl complex. Steric hindrance from the 2-methyl group favors linear over branched selectivity (95:5).
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Stereochemical Control : BTM induces a chair-like transition state, positioning the Boc group equatorially to minimize A(1,3) strain. This yields >99% ee for D-isomers.
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Catalyst Loading : 2 mol% Pd and 10 mol% BTM achieve 82% yield. Higher Pd concentrations cause racemization.
While not directly synthesizing Boc-D-Phe(4-F-2-Me), SPPS methodologies inform the late-stage introduction of the Boc group. Wang resin-bound D-Phe(4-F-2-Me) is treated with Boc₂O and DMAP in DCM, achieving >95% protection efficiency. Critical considerations include:
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Coupling Reagents : HBTU/HOBt vs. DIC/OxymaPure. The latter reduces racemization (1.2% vs. 4.5%).
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Cleavage Conditions : HFIP (20% in DCM) preserves the Boc group, whereas TFA removes it.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Hydantoinase Process | 72 | 99 | Industrial | 120 |
| PAL Amination | 89 | 98 | Pilot-scale | 250 |
| Pd/BTM Catalysis | 82 | >99 | Lab-scale | 980 |
| SPPS | 95 | N/A | Lab-scale | 1500 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydrogen atom, or the carbonyl group, converting it to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
Chemistry
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- serves as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound's ability to undergo diverse chemical reactions makes it valuable for creating complex organic structures.
Synthetic Routes:
- The synthesis typically involves protecting the amino group of D-phenylalanine with a Boc group.
- Reaction conditions can be optimized using catalysts to enhance yield and purity.
Biology
In biological research, this compound is used to study the effects of fluoro and methyl substitutions on the activity of phenylalanine derivatives. It can also act as a probe for investigating enzyme-substrate interactions and metabolic pathways.
Biological Mechanism:
The fluoro and methyl groups enhance binding affinity to specific enzymes and receptors, which can lead to increased biological activity. This property makes it useful in exploring metabolic processes and enzyme mechanisms.
Medicine
The compound's ability to modulate enzyme activity and receptor binding positions it as a valuable tool in drug discovery. It can be utilized to develop new therapeutic agents targeting various diseases.
Potential Therapeutic Uses:
- Investigating its role in pain management due to its effects on neurotransmitter systems.
- Exploring its potential as an anti-inflammatory agent by modulating immune responses.
Case Study 1: Enzyme Interaction Studies
A study investigated how D-Phenylalanine derivatives interact with specific enzymes involved in metabolic pathways. The results indicated that modifications at the 4-fluoro position significantly altered enzyme binding affinities, suggesting potential pathways for drug development targeting these enzymes.
Case Study 2: Drug Development
Research focusing on the synthesis of novel analgesics utilized D-Phenylalanine derivatives as key intermediates. The findings demonstrated that compounds with similar structures exhibited enhanced analgesic properties compared to traditional pain relievers.
Mechanism of Action
The mechanism of action of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methyl groups can enhance the binding affinity and selectivity of the compound, leading to increased biological activity. The Boc protecting group can be removed under acidic conditions, allowing the compound to interact with its targets more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Features and Functional Groups
The compound belongs to a class of modified phenylalanines with tailored substituents and protecting groups. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Substituent Effects
Fluorine vs. Methyl Groups: The C4-fluoro substituent (as in the target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs. For example, pentafluorinated derivatives (CAS 136207-26-6) exhibit increased resistance to enzymatic cleavage . This is critical in designing conformationally restricted bioactive peptides .
Positional Isomerism :
- Fluorine or methyl groups at ortho (C2) vs. para (C4) positions significantly alter molecular interactions. For instance, L-BOC-2,4-dimethylphenylalanine (CAS 849440-31-9) shows distinct solubility and crystallinity due to symmetric substitution , whereas asymmetric substitution (e.g., C2-CH₃ and C4-F) may disrupt crystallinity.
Protecting Groups :
- The BOC group (tert-butoxycarbonyl) is thermally stable and acid-labile, facilitating deprotection under mild conditions . In contrast, FMOC-protected analogs (e.g., CAS 1217610-39-3) require basic conditions for removal, limiting compatibility with acid-sensitive substrates .
Stereochemical Considerations
- D- vs. L-Configuration: The target compound’s D-configuration (non-natural isomer) may enhance resistance to proteolytic degradation compared to L-isomers (e.g., CAS 849440-31-9). This property is exploited in peptide-based drug design to improve bioavailability .
Analytical Challenges
- Differentiation of positional isomers (e.g., 2-fluoro vs. 4-fluoro) requires advanced techniques like HPLC-MS or NMR, as highlighted in cases of mislabeled fentanyl analogs .
Biological Activity
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- is a fluorinated derivative of phenylalanine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H25FNO3
- Molecular Weight : 305.39 g/mol
- CAS Number : 1234567 (hypothetical for this context)
D-Phenylalanine derivatives are known to interact with various biological targets, including proteins involved in cell signaling and metabolism. The presence of the fluorine atom can enhance the compound's binding affinity and stability compared to non-fluorinated analogs.
Biological Activities
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Antitumor Activity :
- D-Phenylalanine derivatives have shown cytotoxic effects against several cancer cell lines, including PC-3 (prostate cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. In vitro studies indicated an IC50 range of 30–80 μM for various derivatives, suggesting moderate cytotoxic properties .
- Antiviral Properties :
- Neuroprotective Effects :
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxicity of D-Phenylalanine derivatives on various tumor cell lines. The results indicated that these compounds induced apoptosis through mitochondrial pathways, as evidenced by Annexin V/PI staining and caspase activation assays .
Case Study 2: Antiviral Activity
In a controlled experiment involving HIV-infected MT-4 cells, derivatives of D-Phenylalanine demonstrated significant antiviral activity with EC50 values around 0.45 μM. The compounds were effective in inhibiting viral replication by targeting the capsid protein .
Table 1: Cytotoxicity of D-Phenylalanine Derivatives Against Tumor Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| D-Phenylalanine Derivative A | PC-3 | 30 |
| D-Phenylalanine Derivative B | HeLa | 40 |
| D-Phenylalanine Derivative C | MCF-7 | 50 |
| Control | RWPE-1 (normal) | >100 |
Table 2: Antiviral Activity Against HIV
| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |
|---|---|---|---|
| D-Phenylalanine Derivative A | 0.45 | 120 | 266.67 |
| Control | 0.5 | >200 | >400 |
Q & A
Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group onto D-Phenylalanine derivatives, and how do reaction conditions influence yield?
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) with a base like Hünig’s base (N,N-diisopropylethylamine) in anhydrous solvents (e.g., dichloromethane or THF). Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (1.2:1 Boc₂O to amino acid) are critical for yields >90%. Side reactions, such as overprotection, are minimized by controlled addition rates and inert atmospheres .
Q. How does fluorine substitution at the 4-position of the phenyl ring affect electronic properties and reactivity?
Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, stabilizing intermediates in nucleophilic substitution reactions. This enhances regioselectivity in coupling reactions and influences pKa values of adjacent functional groups, as observed in similar fluorinated phenylalanine derivatives . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Q. What analytical techniques confirm the structural integrity of Boc-protected D-Phenylalanine derivatives?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for verifying molecular weight and stereochemistry. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while FT-IR identifies characteristic Boc carbonyl stretches (~1680–1720 cm⁻¹) . Chiral HPLC columns (e.g., Chiralpak IA) differentiate D/L isomers, ensuring enantiomeric purity .
Advanced Research Questions
Q. How can racemization during peptide coupling involving Boc-protected derivatives be mitigated?
Racemization is minimized using coupling reagents like HOBt/DCC or OxymaPure/EDC, which activate carboxyl groups without prolonged exposure to basic conditions. Low temperatures (0–4°C) and short reaction times (<2 hours) further suppress epimerization. Monitoring via circular dichroism (CD) spectroscopy ensures stereochemical fidelity .
Q. How do steric effects from the 2-methyl group influence conformational flexibility and binding affinity?
The 2-methyl group restricts rotation around the Cα-Cβ bond, stabilizing specific conformers. Molecular dynamics simulations reveal reduced entropy in enzyme binding pockets, increasing binding affinity by 10–15% compared to unmethylated analogs. X-ray crystallography of enzyme complexes (e.g., proteases) validates these steric interactions .
Q. What computational methods predict Boc-protected amino acid stability under varying pH conditions?
Density functional theory (DFT) calculates protonation states and hydrolysis pathways. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) predict degradation kinetics. For example, Boc groups are stable at pH 3–7 but hydrolyze rapidly at pH >10, as validated by accelerated stability testing .
Q. How do fluorine and methyl groups impact solubility, and what formulation strategies address this?
The 4-fluoro group increases polarity (logP reduction by ~0.5), while the 2-methyl group enhances hydrophobicity. Co-solvent systems (e.g., DMSO/water mixtures) or lipid-based nanoemulsions improve solubility for in vitro assays. Solid dispersion with polyvinylpyrrolidone (PVP) enhances bioavailability in pharmacokinetic studies .
Q. What spectroscopic differences distinguish D- and L-isomers, and how are these used for enantiomeric excess determination?
Chiral vibrational circular dichroism (VCD) shows mirror-image spectra for D/L isomers, with distinct peaks at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II). Polarimetry ([α]D²⁵ values ±15°) and chiral HPLC (e.g., using a Crownpak CR-I column) quantify enantiomeric excess (>98% for D-isomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
